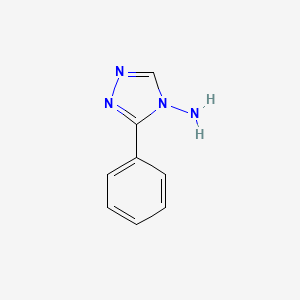

3-phenyl-4H-1,2,4-triazol-4-amine

Overview

Description

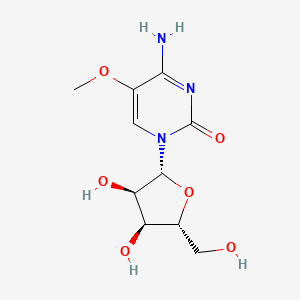

“3-phenyl-4H-1,2,4-triazol-4-amine” is a compound with the CAS Number: 38345-23-2 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 3-phenyl-4H-1,2,4-triazol-4-ylamine .

Synthesis Analysis

A series of 4,5-bis (substituted phenyl)-4H-1,2,4-triazol-3-amine compounds was designed, synthesized, and evaluated to determine their potential as anti-lung cancer agents . The synthesis of these compounds involved a cyclization reaction . Commercially available (tert-butoxycarbonyl)-L-phenylalanine was treated as the primary starting material to produce all derivatives using well-established methods .

Molecular Structure Analysis

The structure of “this compound” was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data . The C13 on the coumarin ketone formed an intramolecular hydrogen bond with O11 on the benzopyran ring, connecting with surrounding atoms to form a stable six-membered ring .

Chemical Reactions Analysis

The reaction mechanism for the benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6-31+G (d) computational level . Three transition states (TS) have been identified. The TS1 corresponds to hydrogen transfer from the NH2 group to the C = O bond and nucleophillic .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 99-100 . It has a molecular weight of 160.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Crystallographic Properties

3-phenyl-4H-1,2,4-triazol-4-amine exhibits interesting structural characteristics in its crystalline form. It has two tautomers that crystallize together, showing different degrees of planarity and dihedral angles in their structures. This variation in molecular geometry significantly impacts the molecule's electronic properties, such as π-electron delocalization, which is more extensive in the 3-phenyl-1,2,4-triazol-5-amine molecule compared to its tautomer (Dolzhenko et al., 2008).

Synthesis and Chemical Reactions

There are several studies focusing on the synthesis of compounds related to this compound. For instance, an efficient one-pot synthesis approach for related compounds, like 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, demonstrates the potential for atom-economical and multicomponent synthetic methods (Sujatha et al., 2018). Additionally, studies on aminomethylation of related triazole compounds reveal insights into the reaction mechanisms and the formation of salts with secondary amines (Shegal & Postovskii, 1965; 2013).

Industrial Applications

This compound and its derivatives find applications in various industries. These compounds serve as raw materials in the fine organic synthesis industry, with uses in agriculture (insecticides, fungicides, etc.), medicine (production of drugs with hepatoprotective and antioxidant properties), and in high-energy substances like explosives and propellants (Nazarov et al., 2022).

Bioimaging Applications

One of the most intriguing applications of triazole derivatives, including those related to this compound, is in the field of bioimaging. For example, a triazole-based fluorescent probe has been developed for Zn2+ imaging, demonstrating potential in biological and medical imaging applications (Iniya et al., 2014).

Mechanism of Action

Target of Action

It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity . They usually possess pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Mode of Action

The mode of action of 3-phenyl-4H-1,2,4-triazol-4-amine involves several processes. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Safety and Hazards

Future Directions

The potential application of compound BCTA as a drug should be further examined . Triazole compounds are currently being studied for their potential multi-target pharmacological activities . The discovery of novel anti-cancer agents with highly effective modes of action against tumors is an important and challenging task .

properties

IUPAC Name |

3-phenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-6-10-11-8(12)7-4-2-1-3-5-7/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJJKDFCKNSIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427855 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38345-23-2 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)

![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)

![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)